6-Bromo-2-methyl-3-nitrobenzoic acid

Drug Design ADME Physicochemical Property

6-Bromo-2-methyl-3-nitrobenzoic acid is a strategic, polysubstituted aryl carboxylic acid designed for efficient molecular diversification. Its unique 1,2,3,4-substitution pattern provides orthogonal reactivity: the 6-bromine enables robust Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for late-stage functionalization, while the 3-nitro group permits reduction or diazotization pathways. Compared to non-brominated analogs, its elevated LogP (2.99) enhances membrane permeability for ADME optimization, and its high density (1.8 g/cm³) and boiling point (369.5°C) support material science applications requiring thermal robustness. This building block accelerates SAR studies and lead optimization by offering a pre-installed aryl bromide handle, eliminating low-yielding halogenation steps.

Molecular Formula C8H6BrNO4
Molecular Weight 260.043
CAS No. 1207341-14-7
Cat. No. B2630520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-3-nitrobenzoic acid
CAS1207341-14-7
Molecular FormulaC8H6BrNO4
Molecular Weight260.043
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyXQABXCWLMRTEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-methyl-3-nitrobenzoic acid (CAS: 1207341-14-7): A Differentiated Halogenated Nitrobenzoic Acid Building Block


6-Bromo-2-methyl-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with a molecular formula of C8H6BrNO4 and a molecular weight of 260.04 g/mol . It is classified as a halogenated nitrobenzoic acid derivative, characterized by the strategic placement of a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position on the benzoic acid ring [1]. This substitution pattern renders it a versatile intermediate for constructing more complex molecular architectures, particularly in pharmaceutical and agrochemical research . Its utility is rooted in the orthogonal reactivity offered by the bromine (for cross-coupling) and nitro (for reduction/diazotization) functional groups.

Why Generic 'Nitrobenzoic Acid' Alternatives Cannot Substitute for 6-Bromo-2-methyl-3-nitrobenzoic acid


The precise regiochemistry of the bromine, methyl, and nitro substituents on the benzoic acid core is the principal determinant of this compound's reactivity, physicochemical profile, and downstream synthetic utility . Simple substitution with non-halogenated analogs (e.g., 2-methyl-3-nitrobenzoic acid) forfeits the critical aryl bromide handle necessary for modern palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, severely limiting molecular diversification . Furthermore, the use of regioisomers (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid or 2-bromo-6-methyl-5-nitrobenzoic acid) is not equivalent. The specific 1,2,3,4-tetrasubstituted pattern in the target compound dictates unique steric and electronic effects on the carboxylic acid, profoundly influencing its physicochemical properties and, consequently, its behavior in biological systems and material science applications .

Quantitative Differentiation of 6-Bromo-2-methyl-3-nitrobenzoic acid vs. Key Analogs


Superior Lipophilicity for Enhanced Membrane Permeability vs. Non-Brominated Analog

The introduction of the bromine atom at the 6-position significantly increases the lipophilicity of the molecule compared to its non-halogenated precursor, 2-methyl-3-nitrobenzoic acid. The calculated LogP for 6-Bromo-2-methyl-3-nitrobenzoic acid is 2.99 , which is substantially higher than the LogP of 2.12-2.28 reported for 2-methyl-3-nitrobenzoic acid . This represents an increase in lipophilicity of approximately 0.7-0.8 LogP units.

Drug Design ADME Physicochemical Property

Increased Molecular Weight and Density for Tuning Physicochemical Profiles

The substitution of a hydrogen atom with a bromine atom results in predictable yet meaningful changes to the compound's fundamental physical properties. 6-Bromo-2-methyl-3-nitrobenzoic acid has a reported density of 1.8±0.0 g/cm³ , compared to 1.392-1.428 g/cm³ for 2-methyl-3-nitrobenzoic acid . The molecular weight also increases significantly from 181.15 g/mol for the non-brominated analog to 260.04 g/mol for the target compound .

Material Science Formulation Physical Chemistry

Higher Boiling Point Indicating Stronger Intermolecular Forces

The presence of the heavy bromine atom enhances intermolecular interactions, as reflected by a higher boiling point. The predicted boiling point for 6-Bromo-2-methyl-3-nitrobenzoic acid is 369.5±0.0 °C at 760 mmHg , compared to 337.1 °C for 2-methyl-3-nitrobenzoic acid . This represents a substantial increase of 32.4 °C.

Thermal Stability Process Chemistry Physical Chemistry

Essential Aryl Bromide Handle for Palladium-Catalyzed Cross-Coupling Reactions

Unlike non-halogenated benzoic acid derivatives, 6-Bromo-2-methyl-3-nitrobenzoic acid provides a pre-installed aryl bromide functional group. This enables its direct use in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are foundational in modern synthetic chemistry for the rapid assembly of complex biaryl and aryl-amine scaffolds . Analogs lacking this handle (e.g., 2-methyl-3-nitrobenzoic acid) cannot participate in these transformations without additional functionalization steps, which adds cost, time, and synthetic complexity.

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Distinct Substitution Pattern for Fine-Tuning Electronic Properties

The specific 1,2,3,4-tetrasubstituted benzene ring pattern in 6-Bromo-2-methyl-3-nitrobenzoic acid is unique. In contrast, the 5-bromo regioisomer (5-Bromo-2-methyl-3-nitrobenzoic acid, CAS 107650-20-4) and the 2-bromo-6-methyl-5-nitrobenzoic acid regioisomer (a common synonym for the target compound but with reversed numbering) will have different electronic distributions. The ortho relationship between the bromine and the carboxylic acid, and the meta relationship between the methyl and nitro groups in the target compound create a distinct electronic environment that influences the pKa of the acid and the reactivity of the aromatic ring, which is crucial for achieving desired binding interactions or catalytic activity.

Electronics Structure-Activity Relationship Catalysis

High Chemical and Isomeric Purity for Reliable Downstream Applications

Leading vendors, including Bidepharm and MolCore, provide this compound with specified purities of ≥97% or ≥98% . This level of purity is essential for ensuring the reliability and reproducibility of synthetic and biological studies. The compound is supplied with batch-specific quality control documentation, such as NMR, HPLC, and GC reports, which are critical for verifying its identity and purity against the certified reference .

Quality Control Reproducibility Procurement

Primary Application Scenarios for 6-Bromo-2-methyl-3-nitrobenzoic acid Based on Differential Evidence


Scaffold for Diversity-Oriented Synthesis (DOS) via Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide handle is the central driver for this application . Research programs focused on generating large libraries of novel compounds will prioritize this building block. Its use in Suzuki-Miyaura or Buchwald-Hartwig reactions allows for the rapid, late-stage introduction of a wide variety of aryl, heteroaryl, or amine functionalities onto the benzoic acid core. This is far more efficient than starting from a non-halogenated analog, which would require a separate, lower-yielding halogenation step.

Synthesis of Drug Candidates Requiring Enhanced Lipophilicity and Membrane Permeability

The quantifiable increase in lipophilicity (LogP 2.99) compared to the non-brominated analog (LogP ~2.2) makes this compound a strategic choice for medicinal chemists aiming to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series . The higher LogP suggests an improved ability to cross lipid bilayers, which is a critical parameter for developing orally bioavailable drugs or CNS-penetrant agents. This is a direct consequence of the quantitative evidence presented.

Material Science Research Requiring Precise Control of Density and Thermal Stability

The distinct physical properties of this compound—namely its higher density (1.8 g/cm³) and boiling point (369.5 °C) relative to the non-brominated analog—make it a candidate for investigations in material science . These properties are relevant for designing organic electronic materials, molecular solids with specific packing arrangements, or components in formulations where thermal robustness and low volatility are required during processing.

SAR Studies Exploring Halogen-Specific Interactions

In lead optimization campaigns, understanding the role of a halogen atom is a key task. The 6-bromo substituent offers a unique combination of size, lipophilicity, and ability to engage in halogen bonding (a non-covalent interaction) . Researchers can use this compound as a direct comparator to the 2-methyl-3-nitrobenzoic acid (hydrogen), the 6-chloro analog (different size/polarizability), or the 5-bromo regioisomer (different vector) to deconvolute the specific contributions of the bromine atom to target binding affinity and selectivity.

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